molecular formula C26H36ClN5O3 B1675342 5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride CAS No. 109293-20-1

5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride

Cat. No.: B1675342
CAS No.: 109293-20-1
M. Wt: 502 g/mol
InChI Key: ZUNFHPIYIPQTIE-UHFFFAOYSA-N
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Description

5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride: It has been used to identify specific binding sites for phenylalkylamines of calcium channels present in rabbit skeletal muscle microsomes .

Preparation Methods

The synthesis of 5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride involves several steps, starting from verapamil

Chemical Reactions Analysis

5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and light sources for photochemical reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride has several scientific research applications:

Mechanism of Action

5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride exerts its effects by binding to calcium channels in skeletal muscle microsomes. The azido group allows it to form covalent bonds with the target proteins upon exposure to light, thereby identifying specific binding sites for phenylalkylamines .

Comparison with Similar Compounds

5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride is unique due to its photoaffinity properties. Similar compounds include:

This compound stands out due to its ability to form covalent bonds with target proteins upon exposure to light, making it a valuable tool in biochemical research.

Properties

CAS No.

109293-20-1

Molecular Formula

C26H36ClN5O3

Molecular Weight

502 g/mol

IUPAC Name

5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride

InChI

InChI=1S/C26H35N5O3.ClH/c1-19(2)26(18-27,21-16-23(32-4)25(34-6)24(17-21)33-5)12-8-13-31(3)14-11-20-9-7-10-22(15-20)29-30-28;/h7,9-10,15-17,19H,8,11-14H2,1-6H3;1H

InChI Key

ZUNFHPIYIPQTIE-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)N=[N+]=[N-])(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl

SMILES

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)N=[N+]=[N-])(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)N=[N+]=[N-])(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LU 49888;  LU49888;  LU-49888;  Azidopamil;  Ludopamil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride
Reactant of Route 2
5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride
Reactant of Route 3
Reactant of Route 3
5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride
Reactant of Route 4
Reactant of Route 4
5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride
Reactant of Route 5
Reactant of Route 5
5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride
Reactant of Route 6
Reactant of Route 6
5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride

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